molecular formula C20H22O6 B1247404 Glicophenone

Glicophenone

Cat. No. B1247404
M. Wt: 358.4 g/mol
InChI Key: JYRFVDHHGPHQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glicophenone belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Glicophenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glicophenone is primarily located in the membrane (predicted from logP). Outside of the human body, glicophenone can be found in herbs and spices. This makes glicophenone a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Antibacterial Properties : Glicophenone, isolated from commercial licorice, shows significant antibacterial effects. Hatano et al. (2000) found that glicophenone, along with other compounds, exhibits remarkable antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus, suggesting its potential in treating bacterial infections (Hatano et al., 2000).

  • Photocrosslinking Applications : Chin et al. (2002) explored the use of benzophenones, including glicophenone, as photocrosslinking agents in biology. They developed an orthogonal aminoacyl-tRNA synthetase/tRNA pair enabling the in vivo incorporation of p-benzoyl-l-phenylalanine into proteins in Escherichia coli, which may be useful for studying protein interactions both in vitro and in vivo (Chin et al., 2002).

  • Potential Neuroprotective Effects : Lin et al. (2013) examined tanshinone IIA, a constituent of Danshen (Salvia miltiorrhiza) that contains benzophenones like glicophenone, for its neuroprotective properties. The study concluded that tanshinone IIA inhibits glutamate release in rat cerebrocortical nerve terminals, suggesting the potential for benzophenones in mitigating neuropathological conditions associated with excessive glutamate release (Lin et al., 2013).

  • Photoprotective Agent : Benzophenone-3, a related compound, is approved by the US FDA as a sunscreen agent in various products due to its ability to absorb and dissipate ultraviolet light. Okereke et al. (1995) conducted a study to investigate the safety of Benzophenone-3 after dermal administration in rats, indicating its non-toxic nature when applied topically (Okereke et al., 1995).

  • Environmental Impact : Chen et al. (2016) studied the environmental impact of Benzophenone-3, finding that it disrupts the agonistic behavior of male Siamese fighting fish, indicating its endocrine-disrupting activity. This study suggests potential ecological implications of benzophenones like glicophenone in aquatic environments (Chen et al., 2016).

properties

Product Name

Glicophenone

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C20H22O6/c1-11(2)4-6-14-18(24)10-19(25)15(20(14)26-3)9-17(23)13-7-5-12(21)8-16(13)22/h4-5,7-8,10,21-22,24-25H,6,9H2,1-3H3

InChI Key

JYRFVDHHGPHQBG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)CC(=O)C2=C(C=C(C=C2)O)O)OC)C

melting_point

145°C

physical_description

Solid

synonyms

glicophenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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